molecular formula C15H10ClF3O4 B6384985 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261979-50-3

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384985
CAS RN: 1261979-50-3
M. Wt: 346.68 g/mol
InChI Key: WJMLWXVAJUYFPM-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is a versatile chemical compound that has a wide range of applications in fields such as organic synthesis, pharmaceuticals, and biochemistry. This compound is a white crystalline solid with a molecular weight of 313.45 g/mol and a melting point of 114-116°C. It is soluble in methanol, ethanol, and acetone, and insoluble in water. Its chemical formula is C10H7ClF3O4.

Scientific Research Applications

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organosilicon compounds.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which can facilitate the formation of a reactive intermediate species. This intermediate species then reacts with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) have not been extensively studied. However, it is believed that the compound is not toxic and is not likely to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments include its low cost, its high purity, and its wide range of applications in organic synthesis. However, the compound is sensitive to air and light and should be stored in a cool, dark place. In addition, it should be handled with care to avoid contact with skin and eyes.

Future Directions

The future directions for 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) include further research into its biochemical and physiological effects, its potential applications in drug discovery, and its use as a catalyst for the synthesis of other compounds. In addition, further research into its mechanism of action and its potential uses in biotechnology is needed. Finally, further research into its potential applications in materials science, such as its use in the synthesis of polymers, is also needed.

Synthesis Methods

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-3-methoxybenzaldehyde with trifluoromethoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yield.

properties

IUPAC Name

methyl 2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O4/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMLWXVAJUYFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686753
Record name Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261979-50-3
Record name Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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